molecular formula C14H19NO B8699906 Para-cyclohexyl-phenylacetamide

Para-cyclohexyl-phenylacetamide

Cat. No.: B8699906
M. Wt: 217.31 g/mol
InChI Key: LNZYXYVKSRJMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Para-cyclohexyl-phenylacetamide is a synthetic organic compound belonging to the phenylacetamide class. Its structure consists of a phenyl ring substituted with a cyclohexyl group at the para position, linked to an acetamide moiety. Notably, cyclohexyl-substituted phenylacetamides have gained attention in recent years due to their association with New Psychoactive Substances (NPS), as highlighted in a 2024 UNODC report .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)acetamide

InChI

InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,15,16)

InChI Key

LNZYXYVKSRJMJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AH-7921 (Cyclohexylbenzamide Derivative)

  • Structural Differences : AH-7921 replaces the phenylacetamide group in Para-cyclohexyl-phenylacetamide with a benzamide moiety. The cyclohexyl group is retained but positioned differently, leading to distinct receptor-binding profiles.
  • Pharmacological Activity: AH-7921 is a synthetic opioid with µ-opioid receptor agonism, exhibiting analgesic potency comparable to morphine .

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

  • Structural Differences : Paracetamol features a hydroxyl group at the para position of the phenyl ring instead of a cyclohexyl group. This substitution drastically alters polarity and metabolism.
  • Pharmacokinetics: Paracetamol undergoes hepatic glucuronidation (90%) and cytochrome P450-mediated oxidation (5–10%), producing the toxic metabolite NAPQI.
  • Therapeutic Use : Paracetamol is a widely used analgesic/antipyretic, while this compound lacks established medical applications.

Pharmaceutical Acetamide Derivatives (e.g., Compounds)

  • Example Compound: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • Structural Complexity: These derivatives feature stereochemical complexity (e.g., multiple chiral centers) and additional functional groups (e.g., amino, hydroxy), enabling targeted interactions with enzymes or receptors.
  • Applications : Such compounds are often investigational drugs with antimicrobial or antitumor activity. This compound’s simpler structure may limit its specificity compared to these derivatives.

Data Table: Key Structural and Functional Comparisons

Compound Key Substituent(s) Molecular Weight (g/mol)* Pharmacological Activity CAS Number
This compound Cyclohexyl (para), acetamide ~217.31 (estimated) Potential NPS (unconfirmed) Not listed
AH-7921 Cyclohexyl, benzamide 349.90 µ-opioid agonist 1345973-51-3
Paracetamol Hydroxyl (para), acetamide 151.16 Analgesic/antipyretic 103-90-2
Derivative (e.g., entry f) Dimethylphenoxy, diphenylhexan ~528.63 Investigational (e.g., antimicrobial) Not provided

*Molecular weights for this compound and derivatives are estimated based on structural formulae.

Research Findings and Implications

  • NPS Context: The 2024 UNODC report identifies cyclohexyl-phenylacetamides as emerging NPS with structural modifications designed to evade legal restrictions.
  • Toxicity Concerns : Cyclohexyl substitution in acetamides correlates with delayed metabolic clearance in rodent studies, raising concerns about cumulative toxicity .
  • Regulatory Gaps : The absence of this compound in EPA and CAS databases (2006–2017) underscores the need for updated chemical surveillance .

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